2',3'-Isopropylidene-5'-tosylate

Overview

Description

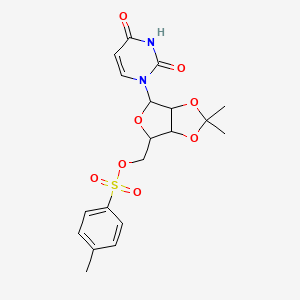

2',3'-Isopropylidene-5'-tosylate is a modified nucleoside derivative characterized by protective and reactive functional groups. The 2',3'-isopropylidene moiety acts as a protective group, masking the hydroxyl groups on the ribose sugar’s 2' and 3' positions, thereby stabilizing the furanose ring and directing reactivity to the 5'-position . The 5'-tosylate group (a toluenesulfonyl ester) serves as a highly reactive leaving group, making this compound a key intermediate in nucleoside chemistry for nucleophilic substitution reactions, such as amination or alkylation .

This compound is synthesized by treating 2',3'-isopropylidene nucleosides with tosyl chloride under basic conditions. Its stability under anhydrous conditions and reactivity in polar aprotic solvents (e.g., DMF, DMSO) make it valuable for synthesizing 5'-modified nucleosides, including antiviral or anticancer analogs .

Preparation Methods

Fundamental Reaction Pathways for 2',3'-Isopropylidene-5'-Tosylate Synthesis

The synthesis of this compound derivatives universally involves two sequential steps: (1) protection of the 2',3'-diol moiety as an isopropylidene ketal and (2) tosylation of the remaining 5'-hydroxyl group. These steps are foundational to ensuring regioselective modifications while preserving the sugar ring’s structural integrity.

Isopropylidene Protection of 2',3'-Diol Groups

The formation of the isopropylidene ketal is typically achieved using acetone under acidic catalysis. For instance, in the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose, D-xylose is treated with concentrated sulfuric acid in acetone, yielding the protected derivative in 87% efficiency . The reaction proceeds via acid-catalyzed ketalization, with the gem-diastereomers stabilized by the furanose ring’s conformational rigidity. Key variables include reaction time (30 minutes for initial mixing, followed by 3 hours of stirring) and stoichiometric control of sodium carbonate during workup to neutralize excess acid .

Tosylation of the 5'-Hydroxyl Group

Tosylation employs p-toluenesulfonyl chloride (TsCl) in anhydrous tetrahydrofuran (THF) or acetonitrile, with triethylamine (EtN) as a base. A representative procedure involves dissolving 1,2-O-isopropylidene-α-D-xylofuranose in THF, cooling to 0°C, and adding TsCl dropwise. After stirring overnight at room temperature, the crude product is purified via silica gel chromatography (ethyl acetate/hexane), achieving a 92% yield . The tosyl group’s electron-withdrawing nature enhances the 5'-position’s susceptibility to nucleophilic displacement in subsequent reactions.

Comparative Analysis of Tosylation Methodologies

Solvent and Base Selection

Reaction efficiency is highly dependent on solvent polarity and base strength. THF, a polar aprotic solvent, facilitates TsCl activation while stabilizing the intermediate oxonium ion. Substituting THF with acetonitrile, as observed in quaternization studies, reduces yields due to competitive solvolysis . Triethylamine remains the base of choice, scavenging HCl without participating in side reactions. Alternatives like pyridine, though less common, have been utilized in specialized contexts (e.g., acylations) .

Temperature and Reaction Time

Optimal tosylation occurs at 0°C to room temperature over 12–24 hours. Prolonged heating (>70°C) risks isopropylidene ketal cleavage, as evidenced by byproduct formation in quaternization experiments . For example, heating 5'-O-tosylthymidine with triethylamine at 70°C for 92 hours led to a 59% yield of the quaternary ammonium salt, underscoring the need for mild conditions during tosylation .

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectra of this compound derivatives exhibit distinct aromatic resonances from the tosyl group (δ 7.36–7.80 ppm, doublets) and isopropylidene methyl signals (δ 1.24–1.59 ppm) . The anomeric proton (H-1') appears as a doublet near δ 5.88–6.23 ppm, with coupling constants ( Hz) confirming the β-D-ribofuranoside configuration . C NMR further corroborates the structure, with quaternary carbons of the isopropylidene group at δ 111–114 ppm and the tosyl sulfonate carbon at δ 145 ppm .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms molecular ions, such as m/z 345.2 for 5-O-tosylate-1,2-O-isopropylidene-α-D-xylofuranose . Matrix-assisted laser desorption/ionization (MALDI) spectra of quaternary ammonium derivatives reveal fragment ions corresponding to (e.g., m/z 288.3) , validating successful tosylation prior to further functionalization.

Synthetic Applications and Derivative Formation

Quaternary Ammonium Salts

Heating 2',3'-isopropylidene-5'-tosylates with amines (e.g., trimethylamine, pyridine) at 70°C yields quaternary ammonium salts. For instance, N-[(5'-deoxythymidine)-5'-yl]-N,N,N-trimethylaminium tosylate forms in 87% yield under optimized conditions . Steric hindrance from bulky amines (e.g., triethylamine) reduces efficiency, as seen in the 59% yield of the triethylammonium analog .

Nucleophilic Displacement Reactions

The tosylate group serves as a leaving group in S2 reactions. Treatment with sodium iodide in acetone affords 5'-deoxy-5'-iodo derivatives, while azide displacement yields 5'-azido intermediates for click chemistry applications .

Challenges and Optimization Strategies

Byproduct Formation

Incomplete tosylation or ketal hydrolysis generates byproducts detectable via thin-layer chromatography (TLC). Silica gel chromatography (EtOAc/hexane, 1:1) effectively isolates the desired product, with R values ranging from 0.32 to 0.35 .

Scalability

Large-scale syntheses (>100 mmol) require careful temperature control to prevent exothermic reactions during TsCl addition. Gradual reagent addition and efficient stirring mitigate this risk, as demonstrated in the 95% yield of 5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose at 200 mmol scale .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Isopropylidene-5’-tosylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include alkoxides, thiolates, and amines.

Deprotection: The isopropylidene group can be removed under acidic conditions to regenerate the free hydroxyl groups at the 2’ and 3’ positions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C).

Deprotection: Acidic conditions, such as treatment with aqueous hydrochloric acid or trifluoroacetic acid, are used to remove the isopropylidene group.

Major Products

Nucleophilic Substitution: The major products are the corresponding nucleoside analogs where the tosylate group is replaced by the nucleophile.

Deprotection: The major product is the deprotected ribose derivative with free hydroxyl groups at the 2’ and 3’ positions.

Scientific Research Applications

2’,3’-Isopropylidene-5’-tosylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various nucleoside analogs, which are important in the study of nucleic acid chemistry and the development of antiviral and anticancer agents.

Biology: The compound is used in the preparation of modified nucleotides and nucleosides, which are valuable tools in molecular biology for studying DNA and RNA interactions.

Medicine: Nucleoside analogs derived from 2’,3’-Isopropylidene-5’-tosylate are investigated for their potential therapeutic applications, particularly as antiviral and anticancer agents.

Industry: The compound is used in the synthesis of specialty chemicals and pharmaceuticals, where precise modifications of nucleosides are required.

Mechanism of Action

The mechanism of action of 2’,3’-Isopropylidene-5’-tosylate primarily involves its role as an intermediate in chemical reactions. The tosylate group acts as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups into the ribose scaffold. The isopropylidene group protects the hydroxyl groups during these reactions, preventing unwanted side reactions and ensuring selective modification.

Comparison with Similar Compounds

Reactivity with Nucleophiles

The 5'-tosylate group exhibits distinct reactivity compared to other sulfonate esters (e.g., mesylates, besylates) and halogenated derivatives. For example:

- Reactivity with Amines: Pyridine/Isoquinoline: The tosylate reacts efficiently with pyridine (pKa 5.23) and isoquinoline (pKa 5.42), yielding quaternary ammonium salts in high yields (>80%). This is attributed to their moderate basicity and low steric hindrance . Quinoline: Reaction with quinoline (pKa 4.90) produces only trace products due to reduced nucleophilicity and steric bulk . Imidazole/Bipyridyls: Reactions with imidazole or 2,2'-bipyridyl proceed sluggishly, likely due to competing side reactions or coordination effects .

Table 1: Reaction Yields of 5'-Tosylate with Selected Amines

| Amine | pKa | Yield (%) | Reference |

|---|---|---|---|

| Pyridine | 5.23 | 85 | |

| Isoquinoline | 5.42 | 82 | |

| Quinoline | 4.90 | <5 | |

| Imidazole | 6.95 | 20 |

Solvolysis Rates and Mechanism

The solvolysis of 2',3'-isopropylidene-5'-tosylate follows an SN1 mechanism in polar solvents like trifluoroethanol. Its rate is influenced by acetal group participation:

- 5,5-Dimethoxy-1-pentyl tosylate (a structural analog) solvolyzes 245 times faster than n-octyl tosylate, demonstrating significant methoxyl participation .

- In contrast, 5-methoxy-1-pentyl tosylate (lacking the acetal group) solvolyzes 40% faster than the dimethoxy analog, highlighting the reduced nucleophilicity of acetal methoxyl groups due to electron-withdrawing effects .

Key Insight : The isopropylidene group in this compound likely suppresses neighboring-group participation compared to simple methoxyl-protected analogs, favoring direct substitution at the 5'-position .

Stability and Handling

Compared to other 5'-sulfonates:

- Thermal Stability : this compound is stable at room temperature but decomposes upon prolonged exposure to moisture. In contrast, 5'-mesylates hydrolyze more rapidly due to the smaller leaving group .

- Storage : Requires desiccated storage at –20°C, similar to other tosyl-protected nucleosides .

Table 2: Stability Comparison of 5'-Sulfonate Derivatives

| Compound | Hydrolysis Rate (Relative) | Storage Conditions | Reference |

|---|---|---|---|

| 5'-Tosylate | 1.0 (baseline) | –20°C, anhydrous | |

| 5'-Mesylate | 2.5 | –20°C, anhydrous | |

| 5'-Brosylate | 3.0 | –80°C, anhydrous |

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 2',3'-Isopropylidene-5'-tosylate, and which reagents are critical for protecting group strategies?

The synthesis typically involves:

- Ribose modification : Introduction of the 2',3'-isopropylidene group via acid-catalyzed ketalization using acetone and a catalyst like HCl or H₂SO₄ to protect the ribose diol .

- Tosylation : Reaction of the 5'-hydroxyl group with tosyl chloride (TsCl) in anhydrous pyridine or dichloromethane to form the tosylate ester, a critical leaving group for subsequent nucleophilic substitutions .

- Purification : Column chromatography or recrystallization to isolate the product, often monitored by TLC or NMR .

Key reagents :

| Step | Reagents | Role |

|---|---|---|

| 1 | Acetone, HCl | Ketal formation |

| 2 | TsCl, pyridine | Tosylate introduction |

| 3 | Silica gel, hexane/EtOAc | Purification |

Q. How do the functional groups in this compound influence its reactivity in nucleophilic substitution reactions?

- Isopropylidene group : Protects the 2',3'-diol of ribose, preventing unwanted side reactions and directing reactivity to the 5'-tosylate .

- Tosylate group : A superior leaving group (compared to mesylate or triflate) due to its electron-withdrawing sulfonyl moiety, facilitating Sₙ2 reactions with nucleophiles (e.g., amines, thiols) . Example: In nucleotide chemistry, the 5'-tosylate is displaced by phosphate groups to form phosphodiester bonds .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies between computational predictions and empirical data for this compound’s structural properties?

- Discrepancy example : Simulated π–π stacking distances (e.g., ~4.6 Å in Martini models) vs. experimental values (~3.5 Å) .

- Resolution :

- Use hybrid QM/MM methods to refine force fields for sulfonate groups.

- Validate with X-ray crystallography or GIWAXS (Grazing-Incidence Wide-Angle X-Ray Scattering) to compare crystallite sizes and packing .

Q. How can reaction conditions be optimized to minimize side products during the tosylation of 2',3'-Isopropylidene nucleosides?

- Critical parameters :

- Temperature : Maintain 0–5°C during TsCl addition to avoid hydrolysis.

- Solvent : Use anhydrous pyridine to scavenge HCl and prevent protonation of the nucleophile .

- Stoichiometry : Excess TsCl (1.2–1.5 eq.) ensures complete conversion, but >2 eq. risks sulfonate byproducts.

- Monitoring : Track reaction progress via <sup>1</sup>H NMR (disappearance of 5'-OH peak at δ ~2.5 ppm) .

Q. What are the advantages of using tosylate over mesylate leaving groups in the functionalization of protected nucleosides?

- Tosylate :

- Higher stability under basic conditions.

- Slower hydrolysis kinetics, allowing better control in stepwise syntheses .

Q. Methodological Considerations

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify isopropylidene (δ 1.3–1.5 ppm for CH₃) and tosylate (δ 7.8 ppm for aromatic protons) groups .

- HRMS : Confirm molecular weight (e.g., C₁₃H₁₇NO₆S: calc. 327.08, obs. 327.07) .

- X-ray crystallography : Resolve stereochemistry and crystal packing, critical for mechanistic studies .

Q. How does the choice of solvent impact the efficiency of nucleophilic substitutions at the 5'-tosylate position?

- Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity but may solvate the tosylate, reducing reactivity.

- Low-polarity solvents (THF, CH₂Cl₂): Favor Sₙ2 mechanisms by minimizing ion pairing.

- Case study : In the synthesis of 5'-azido nucleosides, DMF at 60°C gave 85% yield vs. 50% in THF due to improved solubility of NaN₃ .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound in aqueous media?

Properties

IUPAC Name |

[4-(2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O8S/c1-11-4-6-12(7-5-11)30(24,25)26-10-13-15-16(29-19(2,3)28-15)17(27-13)21-9-8-14(22)20-18(21)23/h4-9,13,15-17H,10H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTYEGXHECVJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)N4C=CC(=O)NC4=O)OC(O3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40994313 | |

| Record name | 4-Hydroxy-1-[5-O-(4-methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7354-93-0 | |

| Record name | NSC73279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-[5-O-(4-methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.